molecular formula C11H12ClF2NO B6304237 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine CAS No. 2027537-28-4

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine

Cat. No.: B6304237
CAS No.: 2027537-28-4
M. Wt: 247.67 g/mol
InChI Key: AESMEDYOZOMVMK-UHFFFAOYSA-N
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Description

4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. This compound features a morpholine ring, a privileged structure known to enhance solubility and bioavailability, tethered to a polyhalogenated phenyl group. This specific substitution pattern is commonly employed in the design of enzyme inhibitors and bioactive molecules. Structural analogs of this compound have demonstrated substantial research value as key intermediates in the synthesis of isothiazole derivatives investigated for their potent antitumor properties . The mechanism of action for related bioactive compounds often involves the modulation of key cellular signaling pathways, potentially leading to the inhibition of uncontrolled proliferation in hyperproliferative disorders . As a building block, its utility is derived from the morpholine group's ability to act as a hydrogen bond acceptor, which can be critical for target engagement, and the chloro- and fluoro-substituents which influence the molecule's electronic properties and metabolic stability. This reagent is provided as a high-purity material for use in exploratory synthesis, method development, and biological screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chloro-2,6-difluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMEDYOZOMVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217897
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027537-28-4
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(3-chloro-2,6-difluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Chloro 2,6 Difluorophenyl Methyl Morpholine and Its Analogues

Direct N-Alkylation Approaches for Morpholine (B109124) Ring Functionalizationgoogle.comgoogle.comresearchgate.net

The most straightforward method for the synthesis of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine is the direct N-alkylation of morpholine with a suitable 3-chloro-2,6-difluorobenzyl electrophile. This method leverages the nucleophilicity of the secondary amine within the morpholine ring to form a new carbon-nitrogen bond.

Reaction Mechanisms and Pathways for Amine Alkylation

The N-alkylation of morpholine with a halogenated phenylmethyl intermediate, such as 3-chloro-2,6-difluorobenzyl bromide or chloride, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon atom of the phenylmethyl halide. This attack occurs from the side opposite to the leaving group (the halide), leading to a transition state where the N-C bond is forming concurrently with the C-Halide bond breaking.

Primary benzylic halides, like the precursor for the title compound, are particularly well-suited for SN2 reactions. The phenyl ring stabilizes the transition state through conjugation, accelerating the reaction rate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion.

Precursor Synthesis: Halogenated Phenylmethyl Intermediates

The key precursor for the direct N-alkylation is a 3-chloro-2,6-difluorophenylmethyl halide. The synthesis of this intermediate typically starts from a corresponding toluene or benzoic acid derivative.

A plausible route to 3-chloro-2,6-difluorobenzyl bromide involves the free-radical bromination of 3-chloro-2,6-difluorotoluene . This reaction is usually initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source in a non-polar solvent like carbon tetrachloride.

Alternatively, the precursor can be synthesized from 3-chloro-2,6-difluorobenzyl alcohol . The alcohol can be converted to the corresponding benzyl (B1604629) bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The benzyl alcohol itself can be prepared by the reduction of 3-chloro-2,6-difluorobenzaldehyde (B61406) using a reducing agent such as sodium borohydride (NaBH₄). The aldehyde, in turn, can be synthesized from 1-chloro-2,4-difluorobenzene through ortho-lithiation followed by formylation with a formylating agent like DMF.

Alternative Synthetic Pathways for Morpholine Ring Construction

In cases where direct N-alkylation is not feasible or desired, the morpholine ring itself can be constructed with the N-(3-chloro-2,6-difluorobenzyl) moiety already in place. These methods involve forming one or both of the C-O and C-N bonds of the heterocycle.

Cyclization Strategies Involving 1,2-Amino Alcohols

One of the most established methods for forming a morpholine ring is through the cyclization of a suitable 1,2-amino alcohol derivative. For the synthesis of the target compound, this would involve an intermediate such as N-(3-chloro-2,6-difluorobenzyl)ethanolamine.

This intermediate can be cyclized by reaction with a two-carbon electrophile. A classic approach involves reaction with a haloacetyl halide (e.g., chloroacetyl chloride) to form an amide, which is then cyclized under basic conditions to a morpholinone. The morpholinone is subsequently reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃), to yield the final morpholine.

More modern and efficient one- or two-step protocols have been developed. For example, the reaction of N-substituted ethanolamines with ethylene sulfate in the presence of a base like potassium tert-butoxide (tBuOK) can lead directly to the morpholine product via an initial N-alkylation followed by an intramolecular SN2 cyclization. googleapis.com

Palladium-Catalyzed C-N Coupling Reactions in Morpholine Synthesis

Modern organometallic chemistry offers powerful tools for the construction of heterocyclic rings. Palladium-catalyzed reactions, in particular, have been applied to the synthesis of morpholines.

One such strategy is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov In this approach, an N-(3-chloro-2,6-difluorobenzyl) protected O-allyl ethanolamine could undergo an intramolecular aminopalladation followed by reductive elimination to form the morpholine ring. This method allows for the stereocontrolled synthesis of substituted morpholines. nih.gov

Another relevant palladium-catalyzed reaction is the Buchwald-Hartwig amination. While typically used for N-arylation, variations of this reaction can be employed to form the C-N bond of the morpholine ring. For instance, an intramolecular Buchwald-Hartwig reaction of a suitably functionalized amino alcohol could be envisioned to form the heterocyclic structure. More commonly, it is used to attach the morpholine moiety to an aromatic ring, which is a different synthetic approach than constructing the ring itself. rsc.orgrsc.orgwikipedia.org

The table below outlines some alternative synthetic pathways.

MethodKey IntermediateKey Reaction StepReference
Morpholinone ReductionN-(3-chloro-2,6-difluorobenzyl)-2-chloroacetamideIntramolecular Williamson ether synthesis followed by amide reduction (e.g., with LiAlH₄).General Method
Cyclization with Ethylene SulfateN-(3-chloro-2,6-difluorobenzyl)ethanolamineN-alkylation with ethylene sulfate followed by base-mediated intramolecular cyclization. googleapis.com
Pd-Catalyzed CarboaminationO-allyl-N-(3-chloro-2,6-difluorobenzyl)ethanolamineIntramolecular aminopalladation of the alkene. nih.gov

Multi-Component Reactions for Diverse Morpholine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like substituted morpholines in a single, efficient step from three or more starting materials. researchgate.net This approach is highly valued for its ability to rapidly generate libraries of diverse compounds, which is crucial in medicinal chemistry and drug discovery. thieme-connect.com

One of the most prominent MCRs utilized for this purpose is the Ugi four-component reaction (U-4CR). organic-chemistry.org The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. organic-chemistry.orgnu.edu.kz Through strategic selection of bifunctional starting materials and subsequent intramolecular cyclization reactions (a post-Ugi transformation), this linear intermediate can be converted into a variety of heterocyclic scaffolds, including morpholines. nu.edu.kzresearchgate.net

For instance, a de novo synthesis of morpholine rings can be achieved using a tetrazole Ugi reaction followed by an intramolecular SN2 cyclization. thieme-connect.com This two-step, one-pot procedure is robust and tolerant to air and moisture, making it highly practical for creating a wide array of 3,3-disubstituted morpholines in moderate to good yields. thieme-connect.com The versatility of the Ugi reaction allows for significant variation in the substituents at multiple positions on the morpholine ring simply by changing the initial components, providing a direct pathway to structurally diverse analogues of this compound. thieme-connect.comnu.edu.kz

Table 1: Examples of Ugi Reaction Components for Morpholine Analogue Synthesis
Amine ComponentAldehyde/Ketone ComponentIsocyanide ComponentResulting Scaffold Type
EthanolamineBenzaldehydetert-Butyl isocyanideN-substituted Morpholin-3-one
2-Amino-2-phenylethanolGlycolaldehyde dimerCyclohexyl isocyanide2-Methylenemorpholin-3-one derivative
Mono-Boc-protected ortho-phenylenediamineα-Halo ketoneBenzyl isocyanideTetrahydroquinoxaline (Piperazine analogue)

Stereoselective Synthesis of Enantiopure Morpholine Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure morpholine derivatives is of paramount importance. Several strategies have been established that provide excellent control over the three-dimensional structure of the morpholine ring.

A notable approach involves the palladium-catalyzed carboamination of enantiomerically pure amino alcohols. nih.gov This key step facilitates the creation of cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. The strategy is modular, allowing for variation in the morpholine substituents by selecting different aryl or alkenyl bromides for the coupling reaction. This method has also been successfully applied to generate fused bicyclic morpholine systems with high diastereoselectivity (>20:1 dr). nih.gov

Another powerful technique is the copper(II)-promoted oxyamination of alkenes. nih.gov This reaction constructs 2-aminomethyl functionalized morpholines by the simultaneous addition of an intramolecular alcohol and an intermolecular amine across a double bond. The process yields products with high levels of diastereoselectivity, providing a direct route to complex morpholine structures that would be difficult to access otherwise. nih.gov

Furthermore, iron(III) catalysts have been employed for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from precursors containing an allylic alcohol. thieme-connect.com This method can proceed via either C-O or C-N bond formation and reliably produces the cis diastereoisomer as the major product, often with high selectivity (e.g., 95:5 cis/trans). thieme-connect.com

Table 2: Overview of Stereoselective Synthesis Methods for Morpholine Derivatives
MethodologyKey Reagents/CatalystStarting Material TypeStereochemical OutcomeReference
Palladium-Catalyzed CarboaminationPd CatalystEnantiopure N-Boc amino alcoholsEnantiopure cis-3,5-disubstituted morpholines nih.gov
Copper-Promoted OxyaminationCopper(II) 2-ethylhexanoateβ-Hydroxy N-allylsulfonamidesDiastereoselective 2-aminomethyl morpholines nih.gov
Iron-Catalyzed HeterocyclizationFeCl₃·6H₂OAmino allylic alcoholsDiastereoselective cis-2,6- and cis-3,5-disubstituted morpholines thieme-connect.com

Green Chemistry Approaches in the Synthesis of Morpholine Compounds

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of morpholine compounds has benefited significantly from these advancements, moving away from traditional multi-step, wasteful processes. organic-chemistry.org

A leading green approach for morpholine synthesis involves a simple, high-yielding, one or two-step redox-neutral protocol using inexpensive and readily available reagents: ethylene sulfate and a base such as potassium tert-butoxide (tBuOK). chemrxiv.orgacs.orgnih.gov This method efficiently converts 1,2-amino alcohols into morpholines. chemrxiv.org The key to this process is the selective monoalkylation of the amine with ethylene sulfate, which forms a zwitterionic intermediate that subsequently cyclizes to the desired morpholine. organic-chemistry.orgorganic-chemistry.org

This methodology offers substantial environmental and safety advantages over classical methods, such as those using chloroacetyl chloride followed by hydride reduction. organic-chemistry.orgchemrxiv.org It eliminates a synthetic step, avoids toxic reagents, and is redox-neutral, thereby reducing the waste associated with oxidizing or reducing agents. chemrxiv.org The process is highly versatile, applicable to a wide range of substituted 1,2-amino alcohols, and has been successfully scaled to produce over 100-gram quantities, demonstrating its industrial applicability. chemrxiv.orgchemrxiv.org This approach aligns with green chemistry principles by being atom-economical, energy-efficient, and reliant on safer chemicals. organic-chemistry.org

Table 3: Green Synthesis of Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate
1,2-Amino Alcohol SubstrateReaction ConditionsYield (%)Key Green Advantage
2-Aminoethanol1) Ethylene Sulfate, MeCN; 2) tBuOK, THFHighRedox-neutral, avoids hazardous reagents
(R)-2-amino-3-phenylpropan-1-ol1) Ethylene Sulfate, MeCN; 2) tBuOK, THF>80%High atom economy, fewer synthetic steps
1-aminopropan-2-ol1) Ethylene Sulfate, MeCN; 2) tBuOK, THFHighScalable and uses inexpensive reagents

Influence of the 3-Chloro-2,6-difluorophenyl Moiety on Molecular Interactions

The 3-chloro-2,6-difluorophenyl group is a key component that significantly modulates the compound's interaction with biological targets. The specific substitution pattern of chlorine and fluorine atoms is not arbitrary; it is a deliberate design choice to fine-tune the molecule's properties. In related structures, the arrangement of a 2,6-difluorophenyl ring has been shown to be nearly perpendicular to the rest of the molecule, a conformation stabilized by intramolecular interactions. nih.gov

The incorporation of halogen atoms, particularly fluorine and chlorine, profoundly alters the electronic landscape and steric profile of the phenyl ring. nih.gov Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. nih.govlibretexts.org This effect reduces the electron density of the ring, influencing its ability to participate in π-π stacking interactions. rsc.org

Fluorine, due to its small size and high electronegativity, can stabilize molecular orbitals and alter surface tension and thermal stability. nih.gov The substitution of hydrogen with fluorine on a benzene ring introduces new π-orbitals that can enhance the stability of the ring. nih.gov Chlorine, while also electronegative, has a larger atomic radius, contributing more significantly to the steric bulk of the molecule. chemrxiv.org This steric hindrance can be crucial for achieving selectivity in ligand-target binding by preventing non-specific interactions. acs.org

Table 1: Effects of Halogen Substituents on Phenyl Ring Properties
PropertyEffect of FluorineEffect of ChlorineReference
Electronic Effect (Inductive) Strongly electron-withdrawingStrongly electron-withdrawing nih.govlibretexts.org
Electronic Effect (Resonance) Weakly electron-donatingWeakly electron-donating libretexts.org
Steric Bulk Minimal increaseSignificant increase chemrxiv.org
Molecular Orbitals Stabilizes molecular orbitals, adds new π-orbitalsInfluences orbital energy levels nih.govnih.gov

Halogenation is a common strategy in medicinal chemistry to enhance a drug's lipophilicity, which in turn affects its ability to cross biological membranes. nih.govresearchgate.net The substitution of hydrogen with a halogen atom generally increases the lipid-water partition coefficient. nih.gov

Studies on various compounds have quantified this effect. For instance, replacing a hydrogen atom with a chlorine atom can enhance the free energy of partitioning into a lipid membrane and increase the permeability coefficient by a factor of approximately two. nih.govresearchgate.net Fluorine substitution can have an even more pronounced effect. nih.gov This increased lipophilicity can improve the cellular uptake of molecules. nih.gov However, the relationship is not always straightforward; in some models, halogenation has been observed to slow the penetration of certain lipophilic ions through a lipid membrane, suggesting that the nature of the ion and its interaction with water molecules are also critical factors. rsc.orgresearchgate.net The enhanced membrane binding and permeation conferred by the chloro- and difluoro-substituents are vital for the compound to reach its intracellular or central nervous system targets. nih.govacs.org

Significance of the Morpholine Heterocycle as a Core Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its advantageous properties. nih.govnih.govresearchgate.net It is a versatile and synthetically accessible building block that can impart desirable physicochemical, biological, and metabolic characteristics to a compound. nih.govresearchgate.net

The presence of both an ether oxygen and a secondary amine nitrogen within the six-membered ring gives morpholine a unique profile. jchemrev.com It has a well-balanced lipophilic-hydrophilic character and a reduced pKa value for the nitrogen atom compared to other cyclic amines. acs.orgresearchgate.net These features can improve properties such as aqueous solubility and brain permeability. acs.org The morpholine scaffold is often integral to the pharmacophore of enzyme inhibitors and can bestow selective affinity for a wide range of receptors. nih.govjchemrev.com Its incorporation can lead to increased potency and improved pharmacokinetic profiles. nih.govresearchgate.net

The morpholine moiety offers specific sites for crucial intermolecular interactions, particularly hydrogen bonding. The oxygen atom in the ring can act as a hydrogen bond acceptor, while the proton on the nitrogen atom (in its protonated state) can act as a hydrogen bond donor. researchgate.netresearchgate.net These hydrogen bonds are fundamental in molecular recognition events, helping to anchor the ligand within the binding site of a biological macromolecule like a protein or nucleic acid. rsc.orghbni.ac.in

Like cyclohexane, the six-membered morpholine ring is not planar and adopts non-planar conformations to minimize ring strain. The most stable and predominant conformation is the "chair" form. nih.gov In this conformation, the substituents on the ring atoms can be oriented in either axial or equatorial positions. nih.govacs.org

Spectroscopic and computational studies have investigated the conformational equilibrium of morpholine, identifying two distinct chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.govacs.org Experimental results indicate that the Chair-Eq conformer is more stable than the Chair-Ax conformer. nih.gov The interconversion between these puckered forms is rapid. nih.gov The specific ring pucker conformation can be influenced by substituents on the ring. nih.gov This conformational preference is critical as it dictates the three-dimensional arrangement of the functional groups extending from the ring, thereby influencing how the molecule fits into its biological target. researchgate.netresearchgate.net

Table 2: Conformational Properties of the Morpholine Ring
PropertyDescriptionReference
Predominant Conformation Chair nih.gov
Identified Conformers Chair-Eq (N-H equatorial) and Chair-Ax (N-H axial) acs.org
Relative Stability Chair-Eq is more stable than Chair-Ax nih.gov
Ring Pucker The ring puckers at the Cγ position, leading to endo and exo conformations relative to other substituents. nih.gov

An in-depth examination of the chemical compound this compound reveals a strategic design aimed at optimizing its pharmacological profile. This article delves into the structure-activity relationships (SAR) and molecular design strategies that underpin the development of this compound and its analogues. Furthermore, it explores the application of quantitative structure-activity relationship (QSAR) modeling to predict and interpret the biochemical activity of this chemical series.

Computational and Theoretical Investigations of 4 3 Chloro 2,6 Difluorophenyl Methyl Morpholine

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Identification

Pharmacophore modeling is a powerful computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.trnih.gov This model then serves as a 3D query in virtual screening campaigns to search large compound databases for new molecules that match these features, and are therefore potential candidates for biological activity. dergipark.org.trwikipedia.org

For 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine, a hypothetical pharmacophore model could be constructed based on its key structural components. The morpholine (B109124) ring, with its ether oxygen and tertiary amine, can act as a hydrogen bond acceptor. The aromatic ring, substituted with electron-withdrawing fluorine and chlorine atoms, provides a hydrophobic region and potential for halogen bonding or other specific interactions.

A potential pharmacophore model for this compound could include the features outlined in the table below:

Pharmacophoric FeaturePotential Corresponding Moiety in this compound
Hydrogen Bond Acceptor (HBA)Oxygen and Nitrogen atoms of the morpholine ring
Hydrophobic (HY) / Aromatic (AR) Center3-Chloro-2,6-difluorophenyl ring
Halogen Bond DonorChlorine and Fluorine atoms
Positive Ionizable (PI)Nitrogen atom of the morpholine ring (under physiological pH)

Once a pharmacophore model is established and validated, it can be employed in a virtual screening workflow to identify novel ligands. acs.org This process typically involves several key stages, as detailed in the following table:

StepDescription
1. Database Preparation A large database of commercially or synthetically accessible compounds is prepared. This involves generating 3D conformations for each molecule.
2. Pharmacophore Screening The generated pharmacophore model is used as a filter to rapidly screen the 3D database. Only molecules that match the defined pharmacophoric features are retained.
3. Molecular Docking The hits from the pharmacophore screen are then subjected to molecular docking into a hypothetical target protein's binding site. This step predicts the binding conformation and affinity of the molecules.
4. ADMET Prediction The remaining candidates are evaluated in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with potentially poor pharmacokinetic profiles.
5. Hit Selection The final selection of a smaller, more manageable number of compounds is made based on a combination of pharmacophore fit, docking score, and predicted ADMET properties for subsequent experimental testing.

This integrated approach of pharmacophore modeling and virtual screening allows for the efficient exploration of vast chemical spaces to discover structurally diverse molecules with a higher probability of biological activity. nih.govbiosolveit.de

De Novo Drug Design Approaches Utilizing the Compound's Structural Features

De novo drug design is a computational methodology that aims to generate entirely new molecular structures with desired properties, often starting from a molecular scaffold or fragment. openmedicinalchemistryjournal.comresearchgate.net The structural framework of this compound is an excellent candidate for such approaches. The morpholine ring is a versatile and synthetically accessible building block, making it an attractive starting point for the design of new compounds. nih.gov

Computational algorithms can utilize the core structure of this compound and systematically add or modify functional groups to explore novel chemical space and optimize interactions with a hypothetical biological target. ethz.ch Several de novo design strategies could be employed, as outlined in the table below:

De Novo Design StrategyApplication to this compound
Scaffold Decoration The core this compound scaffold is kept intact, and various substituents are computationally added to the phenyl ring or the morpholine ring to explore structure-activity relationships.
Fragment Linking The 3-chloro-2,6-difluorophenyl moiety and the morpholine ring could be treated as two separate fragments. The algorithm would then explore different chemical linkers to connect them, potentially leading to novel and more optimal conformations.
Fragment Growing Starting with a fragment, such as the morpholine ring placed in a hypothetical binding pocket, the algorithm would incrementally add atoms or small chemical groups to "grow" a new molecule that fits the binding site.
Scaffold Hopping The morpholine ring could be replaced by other bioisosteric heterocyclic rings to generate novel scaffolds that maintain the key pharmacophoric features but possess different physicochemical properties.

These de novo design techniques, often powered by artificial intelligence and machine learning, can generate innovative molecular ideas that may not be conceived through traditional medicinal chemistry approaches. nih.govfrontiersin.org The resulting virtual compounds would then be subjected to further computational analysis, such as docking and ADMET prediction, before being considered for chemical synthesis and biological evaluation.

Exploration of Biological Interactions and Biochemical Mechanisms in Research Contexts

Investigation of Molecular Target Modulation by the Compound

The initial step in characterizing a novel compound like 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine involves identifying and validating its molecular targets. This process is crucial for understanding its potential therapeutic applications and mechanisms of action.

Enzyme Inhibition and Activation Studies

In the context of drug discovery, many therapeutic agents function by modulating the activity of specific enzymes. For a compound such as this compound, its potential to inhibit or activate key enzymes would be a primary area of investigation. For instance, this compound has been described as an intermediate in the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases.

A typical research workflow would involve screening the compound against a panel of enzymes, including kinases, proteases, and hydrolases, to identify any potential interactions. Should an interaction be detected, further studies would be conducted to determine the potency and mechanism of inhibition or activation.

Table 1: Illustrative Data Table for Enzyme Inhibition Studies

Enzyme TargetCompound Concentration (µM)% InhibitionIC₅₀ (µM)
11β-HSD11Data not availableData not available
Kinase Panel10Data not availableData not available
Protease Panel10Data not availableData not available
Hydrolase Panel10Data not availableData not available
Note: This table is illustrative. Specific experimental data for this compound is not publicly available.

Receptor Binding and Functional Modulation Studies

Another major class of drug targets are cellular receptors, such as G-protein coupled receptors (GPCRs) and ion channels. Radioligand binding assays are a common method to assess the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by the test compound.

Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. These assays measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

Table 2: Representative Data for Receptor Binding Affinity

Receptor TargetRadioligandKᵢ (nM)Functional AssayEffect
GPCR PanelVariousData not availablecAMP AssayData not available
Ion Channel PanelVariousData not availablePatch ClampData not available
Note: This table represents the type of data generated in such studies. Specific data for the compound is not available in the public domain.

Nucleic Acid Interactions

While less common for small molecules of this nature, some compounds can exert their effects by directly interacting with DNA or RNA. Such interactions can be investigated using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis. Given its structure, direct interaction with nucleic acids would not be the primary hypothesized mechanism of action for this compound.

Cellular Research Models for Activity Assessment in vitro

Following the identification of a molecular target, the activity of the compound is assessed in cellular models to understand its effects in a more biologically relevant context.

Application in Cell-Based Assays to Probe Specific Biological Pathways

Cell-based assays are indispensable for confirming the on-target activity of a compound and for evaluating its broader effects on cellular physiology. For example, if this compound were found to inhibit 11β-HSD1, its activity would be tested in cell lines that express this enzyme. Researchers would measure the conversion of cortisone to cortisol to quantify the extent of enzyme inhibition within the cellular environment.

Furthermore, its effect on pathways downstream of the target would be investigated. This could involve measuring changes in gene expression, protein phosphorylation, or cell viability.

Characterization of Intracellular Distribution and Accumulation in Research Cells

Understanding where a compound localizes within a cell is critical for interpreting its activity. Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or tagged derivatives, can reveal the subcellular distribution. Additionally, quantitative methods like liquid chromatography-mass spectrometry (LC-MS) can be used to measure the concentration of the compound in different cellular compartments. This information helps to correlate the observed biological effects with the compound's concentration at its site of action.

Mechanistic Studies of Cellular Responses Induced by the Compound

There is currently no published research investigating the mechanistic pathways through which this compound may elicit cellular responses.

Investigation of Signal Transduction Cascades

Scientific literature lacks any studies that have examined the effect of this compound on specific signal transduction cascades. Therefore, its potential to modulate key cellular signaling pathways remains unknown.

Modulation of Cellular Processes (e.g., proliferation, apoptosis) in vitro

Similarly, there is a lack of available data from in vitro studies that would define the impact of this specific compound on cellular processes such as proliferation and apoptosis. While other novel chemical compounds are often evaluated for their anti-proliferative and pro-apoptotic activities in various cancer cell lines, such information for this compound is not present in the public domain.

Metabolic Stability Studies in Isolated Enzyme Systems and Sub-cellular Fractions

The metabolic stability and pathways of a compound are crucial for its potential development as a therapeutic agent. However, no studies detailing the metabolic profile of this compound have been published.

Identification of Major Metabolic Pathways and Enzymes Involved

Without experimental data, the major metabolic pathways and the specific enzymes, such as cytochrome P450 isoforms, that may be involved in the metabolism of this compound cannot be identified.

Characterization of Metabolites in Research Models

Consequently, there is no information available on the metabolites that may be formed from the biotransformation of this compound in any research models.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of the Compound and Derivatives

Spectroscopic methods are indispensable for probing the molecular structure of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine, offering detailed insights into its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing unambiguous evidence of its chemical structure through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the benzyl (B1604629) group. The protons on the morpholine ring typically appear as multiplets in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom are expected to resonate at a different chemical shift compared to those adjacent to the nitrogen atom due to differences in electronegativity. The benzylic protons (Ar-CH₂-N) would likely appear as a singlet, integrating to two protons. The aromatic protons on the disubstituted phenyl ring would present as a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. Key expected signals include those for the morpholine ring carbons, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for characterizing this compound. The spectrum is anticipated to show two distinct signals for the non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants of these signals provide valuable information about their electronic environment and spatial relationship with neighboring atoms.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~2.4 - 2.6MultipletMorpholine N-CH₂
¹H~3.6 - 3.8MultipletMorpholine O-CH₂
¹H~3.7SingletAr-CH₂
¹H~7.0 - 7.5MultipletAromatic CH
¹³C~53Morpholine N-CH₂
¹³C~67Morpholine O-CH₂
¹³C~55Ar-CH₂
¹³C~110 - 160 (with C-F coupling)Aromatic C
¹⁹F~ -110 to -140MultipletAromatic C-F

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum is expected to display characteristic absorption bands corresponding to the various structural components of the molecule. Key vibrational modes would include C-H stretching from the aromatic and aliphatic portions, C-N and C-O stretching from the morpholine ring, and C-F and C-Cl stretching from the substituted phenyl ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2800
C-N Stretch (Tertiary Amine)1250 - 1020
C-O-C Stretch (Ether)1150 - 1085
Aromatic C-F Stretch1350 - 1100
Aromatic C-Cl Stretch1100 - 800

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments.

Upon ionization, the molecule is expected to produce a distinct molecular ion peak. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-benzylmorpholine derivatives often involve cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the substituted benzyl fragment and a fragment corresponding to the morpholine ring. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/zPredicted Fragment Identity
[M]+Molecular Ion
[M - C₄H₈NO]+[3-Chloro-2,6-difluorophenyl)methyl]+ cation
[C₄H₈NO]+Morpholine fragment cation

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., SPR, ITC)

While the compound itself is documented in chemical databases, the specific experimental studies required to fulfill the request—such as a solved crystal structure or biophysical binding assays—have not been published or made publicly available.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict content requirements of the prompt.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel and Efficient Synthetic Routes for Compound Production

The accessibility of 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine and its analogues is fundamental for extensive biological evaluation. While numerous methods exist for the synthesis of substituted morpholines, a highly efficient and scalable route for this specific compound would likely involve reductive amination. researchgate.netru.nlresearchgate.netnih.gov This well-established reaction offers a direct and high-yielding pathway by coupling morpholine (B109124) with 3-chloro-2,6-difluorobenzaldehyde (B61406) in the presence of a reducing agent.

A proposed synthetic route is as follows:

Starting Materials: Commercially available morpholine and 3-chloro-2,6-difluorobenzaldehyde.

Reaction: The aldehyde and morpholine are reacted in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to form an intermediate iminium ion.

Reduction: The iminium ion is reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield the final product. purdue.edu STAB is often preferred due to its selectivity and tolerance of a wide range of functional groups.

Alternative strategies, such as palladium-catalyzed carboamination reactions, represent more modern approaches that could offer different advantages in terms of scope and stereocontrol for creating more complex, C-substituted morpholine analogues. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Method Key Reagents Advantages Potential Challenges
Reductive Amination 3-chloro-2,6-difluorobenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB)High yield, mild conditions, commercially available starting materials, high functional group tolerance. purdue.eduLimited to N-substitution; does not easily create C-substituted analogues.
Nucleophilic Substitution 3-chloro-2,6-difluorobenzyl halide, Morpholine, Base (e.g., K₂CO₃)Simple procedure, readily available reagents.Potential for over-alkylation, may require harsher conditions than reductive amination.
Pd-catalyzed Carboamination O-allyl ethanolamine (B43304) derivative, Aryl bromide, Palladium catalyst (e.g., Pd(OAc)₂)Enables synthesis of complex C-substituted morpholines, good stereocontrol. nih.govRequires multi-step preparation of starting materials, catalyst cost and sensitivity.

Design of Next-Generation Analogues with Enhanced Specificity and Potency for Research Targets

The core structure of this compound is an excellent template for analogue design. Given the prevalence of the morpholine scaffold in kinase inhibitors, structure-based drug design could be employed to optimize interactions with a specific target, such as a member of the PI3K/mTOR pathway. frontiersin.orgnih.gov

Key strategies for analogue design include:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to enhance potency and selectivity. This could involve changing the position or nature of the halogen atoms or introducing other functional groups (e.g., cyano, trifluoromethyl, methoxy) to probe interactions with different sub-pockets of a target's active site.

Introduction of Chirality: Introducing stereocenters on the morpholine ring can lead to improved target engagement and selectivity, a strategy successfully used in developing CNS-active drugs. nih.govnih.gov

Morpholine Bioisosteres: Replacing the morpholine ring with bioisosteric replacements (e.g., thiomorpholine, piperazine, or tetrahydro-2H-pyran) can modulate physicochemical properties such as solubility, metabolic stability, and cell permeability. enamine.netunimi.it This can lead to analogues with improved pharmacokinetic profiles.

Table 2: Proposed Analogues and Rationale for Design

Analogue Design Strategy Example Modification Scientific Rationale Potential Outcome
Phenyl Ring Modification Replace 3-Chloro with 3-CyanoProbe for additional hydrogen bond acceptors in the target binding site.Increased potency and/or selectivity.
Phenyl Ring Modification Add a 4-methoxy groupModulate electronics and explore hydrophobic pockets.Altered selectivity profile or improved metabolic stability.
Morpholine Ring Modification Introduce a methyl group at C-2Create a chiral center to explore stereospecific interactions.Enantiomers may exhibit different potency or selectivity. nih.gov
Bioisosteric Replacement Replace morpholine with thiomorpholineIncrease lipophilicity and alter metabolic profile.Improved cell permeability and pharmacokinetic properties. enamine.net

Application as Chemical Probes for Biological System Perturbation and Deconvolution

A potent and selective analogue derived from this scaffold could serve as a valuable chemical probe to investigate biological systems. nih.gov A high-quality chemical probe allows researchers to specifically inhibit a target protein in cells or organisms and observe the resulting phenotypic changes, thereby elucidating the protein's function.

To be utilized as a chemical probe, a compound should ideally possess:

High potency (typically sub-micromolar) against its intended target.

High selectivity across the proteome.

Demonstrated target engagement in a cellular context.

A crucial component of any chemical probe is the availability of a structurally similar but biologically inactive negative control. nih.gov This control helps to ensure that the observed biological effects are due to the inhibition of the intended target and not from off-target effects or non-specific compound properties. Furthermore, the parent compound can be derivatized into affinity-based probes by incorporating a reactive group (e.g., a photoaffinity label) and/or a reporter tag (e.g., biotin). Such probes are instrumental in target identification and validation studies. rsc.org

Integration with High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms

The this compound scaffold is well-suited for the creation of compound libraries for HTS campaigns. lifechemicals.comchemdiv.comthermofisher.com A focused library of analogues could be synthesized using combinatorial chemistry approaches and screened against large panels of biological targets, such as the human kinome, to identify novel hits.

High-Throughput Screening (HTS): Automated HTS platforms can rapidly screen thousands of compounds for activity against a specific target in biochemical or cell-based assays. nuvisan.comstanford.edu This allows for the efficient identification of initial "hit" compounds.

High-Content Screening (HCS): Following an initial HTS campaign, hit compounds can be advanced to HCS. HCS uses automated microscopy and image analysis to provide more detailed, multiparametric data on a compound's effects within a cellular context, such as changes in cell morphology, protein localization, or cell cycle status. nuvisan.com

Exploration of Compound Interactions within Complex Biological Networks (e.g., Proteomics, Metabolomics)

Understanding how a small molecule interacts with the entire cellular network is crucial for predicting its therapeutic potential and potential side effects.

Chemical Proteomics: Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to map the interaction landscape of a compound. scienceopen.com An affinity-based probe derived from this compound could be used to capture its binding proteins from a complex cell lysate. The captured proteins are then identified and quantified using mass spectrometry, providing an unbiased profile of both on-target and off-target interactions. chomixbio.combiorxiv.org This approach can confirm target engagement and reveal previously unknown targets.

Metabolomics: Target engagement by a compound will inevitably lead to downstream changes in cellular metabolism. Metabolomic profiling involves the comprehensive analysis of all small-molecule metabolites in a biological system. By treating cells with the compound and analyzing the resulting changes in metabolite levels, researchers can identify which metabolic pathways are perturbed, offering a functional readout of the compound's activity and its downstream consequences.

Patents and Intellectual Property Landscape of this compound and Related Structures

The intellectual property (IP) landscape for morpholine-containing compounds is extensive, particularly in the area of kinase inhibitors. google.comgoogle.com Many patents claim broad classes of compounds featuring a morpholine moiety linked to various heterocyclic cores (e.g., quinazolines, quinolines) for the treatment of diseases like cancer. google.comgoogle.com

The patentability of this compound itself would depend on its prior disclosure in scientific literature or existing patents. However, novel analogues with distinct substitution patterns, or the use of this specific compound for a newly discovered biological target or therapeutic indication, could be patentable. The key to securing IP for related structures would be to demonstrate novel, non-obvious, and useful properties, such as unexpectedly high potency, selectivity, or a unique mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, substitution reactions using sodium hydride (NaH) in dimethylformamide (DMF) with halogenated aryl precursors are effective . Intermediates are characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How do the electronic effects of the 3-chloro-2,6-difluorophenyl substituent influence the compound’s reactivity in downstream functionalization?

  • Methodology : The electron-withdrawing Cl and F groups activate the phenyl ring for electrophilic substitution. Density Functional Theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring reaction rates under varying conditions) quantify substituent effects .

Q. What spectroscopic techniques are critical for verifying the stereochemical integrity of morpholine-containing compounds?

  • Methodology : Chiral HPLC and circular dichroism (CD) spectroscopy are used to confirm enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial arrangements of substituents around the morpholine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the alkylation of the morpholine ring with 3-chloro-2,6-difluorophenylmethyl groups?

  • Methodology : Design-of-Experiments (DoE) approaches, such as factorial design, systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, using tetrahydrofuran (THF) at −78°C with slow reagent addition reduces side reactions like over-alkylation .

Q. What mechanistic insights explain the selective cytotoxicity of this compound in cancer cell lines, and how can they be validated experimentally?

  • Methodology : Transcriptomic profiling (RNA-seq) identifies pathways affected by the compound. Surface Plasmon Resonance (SPR) assays validate direct interactions with DNA or protein targets (e.g., topoisomerase II). Comparative studies with analogs lacking the morpholine moiety isolate structural contributors to bioactivity .

Q. How do computational models predict the pharmacokinetic properties of this compound, and what experimental assays validate these predictions?

  • Methodology : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model blood-brain barrier permeability. In vitro Caco-2 cell assays measure absorption, while microsomal stability tests (human liver microsomes) assess metabolic half-life .

Q. What strategies resolve contradictions in reported bioactivity data across different in vitro studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., MTT vs. ATP-based viability assays). Probe batch-to-batch variability via LC-MS purity checks (>98%) and control for cell line-specific sensitivity (e.g., p53 status in cancer models) .

Q. How can the compound’s stability under physiological conditions be enhanced without compromising its pharmacological activity?

  • Methodology : Prodrug approaches (e.g., esterification of the morpholine nitrogen) improve solubility. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation, while in vivo pharmacokinetics in rodent models assess bioavailability .

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